3-Chloropyrazine-2-sulfonyl fluoride
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Overview
Description
3-Chloropyrazine-2-sulfonyl fluoride is a heterocyclic sulfonyl fluoride compound. It is not naturally occurring but serves as a valuable building block in organic synthesis, particularly in the burgeoning field of sulfur(VI) fluoride exchange (SuFEx) click chemistry.
Scientific Research Applications
3-Chloropyrazine-2-sulfonyl fluoride has found widespread applications in scientific research, including:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in SuFEx click chemistry.
Chemical Biology: The compound is used in the development of covalent probes for targeting specific amino acids or proteins.
Drug Discovery: It is utilized in the synthesis of biologically active molecules and potential drug candidates.
Materials Science: The compound’s unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of sulfonyl fluorides involves the sulfur(VI) fluoride exchange (SuFEx) processes . This process has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Future Directions
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The advent of sulfur(VI) fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests a promising future for the development and application of sulfonyl fluorides, including 3-Chloropyrazine-2-sulfonyl fluoride.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloropyrazine-2-sulfonyl fluoride can be synthesized through a one-pot process from sulfonates or sulfonic acids. This method features mild reaction conditions using readily available and easy-to-operate reagents . The process involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides, facilitating the enrichment of the sulfonyl fluoride library.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of phase transfer catalysts, such as potassium fluoride and 18-crown-6-ether in acetonitrile, to achieve efficient chlorine-fluorine exchange .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include potassium fluoride, acetonitrile, and phase transfer catalysts . The conditions are typically mild, making the reactions efficient and straightforward.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Generally, the products are sulfonyl fluoride derivatives that can be further utilized in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Effective at targeting Gram-negative bacteria.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
Sulfuryl Fluoride Gas: Utilized as a synthetic equivalent of electrophilic “FSO2+” synthons.
Uniqueness
3-Chloropyrazine-2-sulfonyl fluoride is unique due to its heterocyclic structure and its application in SuFEx click chemistry. This makes it a valuable building block in organic synthesis and a versatile tool in chemical biology and drug discovery .
Properties
IUPAC Name |
3-chloropyrazine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYFRSIZAJYLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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